molecular formula C7H11NO B3031911 4-Methyltetrahydro-2H-pyran-4-carbonitrile CAS No. 856255-87-3

4-Methyltetrahydro-2H-pyran-4-carbonitrile

Cat. No. B3031911
CAS RN: 856255-87-3
M. Wt: 125.17 g/mol
InChI Key: OIHJPJRYKCFRAL-UHFFFAOYSA-N
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Description

“4-Methyltetrahydro-2H-pyran-4-carbonitrile” is a chemical compound with the molecular formula C7H11NO . It has a molecular weight of 125.17 . This substance is used in various products such as washing & cleaning products, air care products, biocides (e.g., disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .


Molecular Structure Analysis

The InChI code for “4-Methyltetrahydro-2H-pyran-4-carbonitrile” is 1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“4-Methyltetrahydro-2H-pyran-4-carbonitrile” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Preparation of Substituted Tetrahydropyranols

4-Methyltetrahydro-2H-pyran-4-carbonitrile can be used in the preparation of substituted tetrahydropyranols . This process involves Prins cyclization of isoprenol and isovaleraldehyde, producing 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol . The reaction is catalyzed by iron-modified silica catalysts . The achieved selectivity was up to 70% .

Catalyst Testing

This compound has been used as a model reaction in iron-modified silica catalysts testing . Two sources of iron were used—iron nitrate and iron chloride . The interaction between the oxygen atoms of silica and the iron atoms of the modifier was confirmed .

Chemical Intermediates

4-Methyltetrahydro-2H-pyran-4-carbonitrile can serve as a chemical intermediate in various reactions . For instance, it can be used in the preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization .

Synthesis of Bifunctional Building Blocks

Although not directly mentioned, similar compounds like (4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one have been used in the asymmetrical synthesis of bifunctional building blocks . It’s plausible that 4-Methyltetrahydro-2H-pyran-4-carbonitrile could be used in a similar manner.

Production of Biologically Active Compounds

Prins cyclization, which involves 4-Methyltetrahydro-2H-pyran-4-carbonitrile, plays an important role in the production of various dihydropyranic and tetrahydropyranic cycles including biologically active compounds used in the pharmaceutical or fragrant industries .

Research on Catalysts

The compound has been used in research on catalysts . For example, it has been used in studies involving the use of Brönsted acids bearing a sulfonic group .

Safety and Hazards

The safety information for “4-Methyltetrahydro-2H-pyran-4-carbonitrile” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

4-methyloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHJPJRYKCFRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635033
Record name 4-Methyloxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyltetrahydro-2H-pyran-4-carbonitrile

CAS RN

856255-87-3
Record name 4-Methyloxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-2H-pyran-4-carbonitrile (2 g, 18.00 mmol) in THF (10 mL) at 0-5° C. was slowly added LHMDS (21.59 mL, 21.59 mmol). The mixture was stirred for 1.5 hr 0° C. Iodomethane (3.37 mL, 54.0 mmol) was added slowly and stirring was continued for 30 min at ˜0° C. and ˜2 hr at ambient temperature. The mixture was cooled to 0° C. and carefully diluted with 1N aqueous HCl (30 mL) and EtOAc (5 mL) and concentrated. The resulting residue was taken up in diethylether and the separated organic layer was washed with brine, dried over Na2SO4, filtered off and concentrated in vacuo providing crude 4-methyltetrahydro-2H-pyran-4-carbonitrile as an orange oil, which was directly used in the next reaction without further purification. Yield: 1.8 g. LCMS (m/z): 126.1 [M+H]+; Retention time=0.44 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
21.59 mL
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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